Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Overview

Description

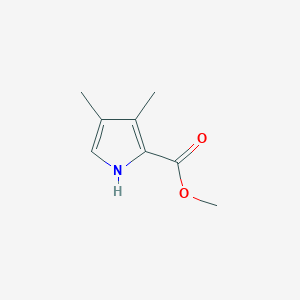

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its two methyl groups at the 3 and 4 positions and a carboxylate ester group at the 2 position

Mechanism of Action

Target of Action

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative. Pyrrole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by pyrrole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

3,4-dimethylpyrrole+methyl chloroformate→Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: 3,4-dimethyl-1H-pyrrole-2-methanol.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

3,4-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.

3,4-dimethyl-1H-pyrrole: Lacks the ester group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Biological Activity

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 2 position. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has shown activity against various bacterial strains, including drug-resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.156 mg/mL |

| Staphylococcus aureus | 0.078 mg/mL |

| Pseudomonas aeruginosa | 0.312 mg/mL |

| Klebsiella pneumoniae | 0.156 mg/mL |

These findings indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrrole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Pro-inflammatory Cytokines

In vitro studies demonstrated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The compound's mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anti-inflammatory Action : It modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.

- Antitumor Activity : The induction of apoptosis is mediated through mitochondrial pathways and caspase activation.

Properties

IUPAC Name |

methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTZFFSVKAZNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343853 | |

| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-33-8 | |

| Record name | Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are Schiff base ligands containing pyrrole units of interest in scientific research?

A: Schiff base ligands incorporating pyrrole units have garnered significant attention in recent years due to their noteworthy ability to coordinate with metal ions [, , ]. This property makes them valuable building blocks for creating metal complexes with potential applications in various fields, such as catalysis, materials science, and biomedical research.

Q2: What is the role of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in the synthesis of these Schiff base ligands?

A: this compound serves as a key starting material in synthesizing the Schiff base ligands discussed in the research [, , ]. It reacts with hydrazide derivatives to form the desired ligands through a condensation reaction, creating a C=N double bond.

Q3: How are the synthesized Schiff base ligands characterized in the research?

A: The research primarily employs single-crystal X-ray diffraction to determine the three-dimensional structures of the synthesized Schiff base ligands [, , ]. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecules. Additionally, the studies discuss the intermolecular interactions, such as hydrogen bonding, that influence the crystal packing of these compounds.

Q4: What is the significance of the E configuration observed in the synthesized Schiff base ligands?

A: The studies consistently report that the synthesized Schiff base ligands adopt an E configuration at the C=N double bond formed during the reaction [, , ]. This configuration indicates that the substituents attached to the carbon and nitrogen atoms of the imine bond are on opposite sides of the double bond. The E configuration can influence the ligand's spatial arrangement and, consequently, its coordination behavior with metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.